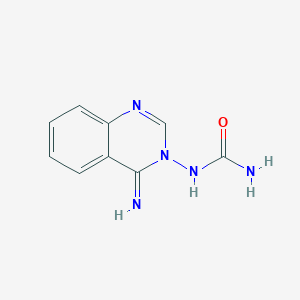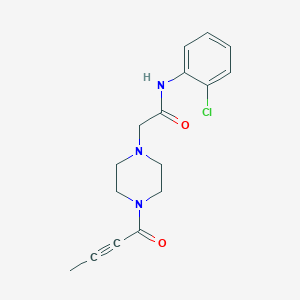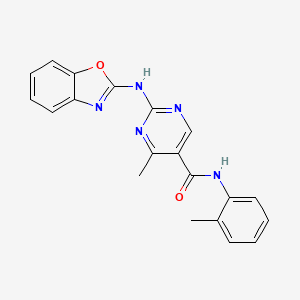
1-(4-iminoquinazolin-3(4H)-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Imino-3(4H)-quinazolinyl]urea is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological properties. This compound is part of the quinazoline family, which is known for its wide range of applications in medicinal chemistry, including antiviral, antitumor, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Imino-3(4H)-quinazolinyl]urea typically involves the reaction of 2-aminobenzothiazole with ethyl cyanoacetate under solvent-free conditions at elevated temperatures (around 150°C). This reaction leads to the formation of 4-imino-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole-2-one, which can then be further modified to obtain the desired urea derivative .
Industrial Production Methods
Industrial production methods for N-[4-Imino-3(4H)-quinazolinyl]urea are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-Imino-3(4H)-quinazolinyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the imino group to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities. For example, oxidation can lead to the formation of quinazoline-4-ones, while reduction can yield quinazoline-4-amines .
Scientific Research Applications
N-[4-Imino-3(4H)-quinazolinyl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a valuable tool in biological research
Medicine: Due to its antitumor and anti-inflammatory properties, it is being investigated for potential therapeutic applications in cancer and inflammatory diseases
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[4-Imino-3(4H)-quinazolinyl]urea involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and bacterial virulence . Additionally, it can induce apoptosis in cancer cells by activating caspase-3 and suppressing NF-κB and IL-6 pathways .
Comparison with Similar Compounds
Similar Compounds
4-Imino-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole-2-one: A closely related compound with similar biological activities.
Quinazoline-4-ones: These compounds share the quinazoline core structure and exhibit a range of pharmacological properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have similar structural features and are known for their anticancer activities.
Uniqueness
N-[4-Imino-3(4H)-quinazolinyl]urea stands out due to its unique combination of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. Its ability to inhibit quorum sensing and induce apoptosis in cancer cells makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C9H9N5O |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
(4-iminoquinazolin-3-yl)urea |
InChI |
InChI=1S/C9H9N5O/c10-8-6-3-1-2-4-7(6)12-5-14(8)13-9(11)15/h1-5,10H,(H3,11,13,15) |
InChI Key |
ZWFKHEBVWYUFTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)N(C=N2)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B11031882.png)
![3-{[(2-amino-4-phenyl-1H-imidazol-1-yl)amino]methylidene}pentane-2,4-dione](/img/structure/B11031894.png)
![(1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031897.png)
![N-(3-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11031908.png)
![2-[(2-furylmethyl)amino]-5-isopentyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B11031922.png)
![N-(4-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11031927.png)
![Tetramethyl 6'-[(3-chlorophenyl)carbamoyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031931.png)
![2-({2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B11031932.png)
![N-benzyltetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B11031933.png)
![Ethyl 4-{[8-fluoro-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-6(2H)-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11031935.png)


![2-Amino-5-isopentyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11031944.png)

